molecular formula C9H14N4O2 B1445270 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile CAS No. 1338990-15-0

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile

Cat. No.: B1445270
CAS No.: 1338990-15-0
M. Wt: 210.23 g/mol
InChI Key: UREHFTDAZBNOHQ-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile is a chemical compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activity and diverse applications in various fields.

Preparation Methods

The synthesis of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile typically involves the reaction of 1-(2,2-dimethoxyethyl)ureas with phenols under acid-catalyzed conditions. This method uses readily available reagents and catalysts, requires mild reaction conditions, and provides the target compounds in good to high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2,2-Diethoxyethyl)-1H-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:

    1-(2,2-Dimethoxyethyl)urea: This compound shares a similar structure but differs in its functional groups.

    1-(2,2-Diethoxyethyl)benzene: Another related compound with a different core structure but similar substituents.

The uniqueness of this compound lies in its specific triazole core and the presence of both diethoxyethyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-3-14-9(15-4-2)6-13-7-11-8(5-10)12-13/h7,9H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHFTDAZBNOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=NC(=N1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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